molecular formula C8H10N4O2 B7705775 3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione CAS No. 35221-07-9

3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Cat. No.: B7705775
CAS No.: 35221-07-9
M. Wt: 194.19 g/mol
InChI Key: VSPRBFLKSINHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with three methyl groups attached at positions 3, 5, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the reaction of 3,5-dimethylpyrazole with 2,4,6-trimethylpyrimidine-5-carboxylic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Properties

IUPAC Name

3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-4-5-6(10-9-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPRBFLKSINHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901409
Record name NoName_524
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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